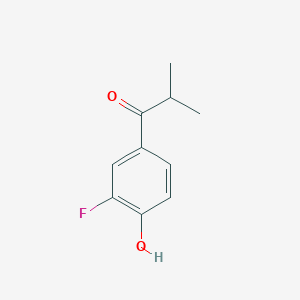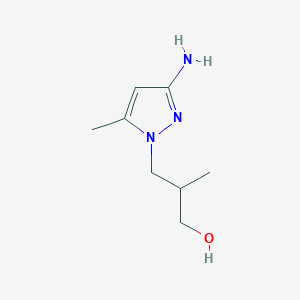
N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a specialized chemical compound known for its unique molecular structure and properties. It is characterized by the presence of a methylcyclopentyl group and a methylsulfanyl group attached to an aniline core. This compound has a molecular weight of 221.36 g/mol and is used in various research and development applications due to its versatile nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline typically involves the reaction of 3-methylcyclopentylamine with 2-chloromethylthiobenzene under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline
- 3-Methyl-N-(3-methylcyclopentyl)aniline
Uniqueness
N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline is unique due to its specific substitution pattern on the aniline core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
N-(3-methylcyclopentyl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-7-8-11(9-10)14-12-5-3-4-6-13(12)15-2/h3-6,10-11,14H,7-9H2,1-2H3 |
Clave InChI |
HGOOQQJHOQZSBU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NC2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)



![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)




![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)


